molecular formula C8H8BrNS B2498263 4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE CAS No. 41963-21-7

4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE

Cat. No.: B2498263
CAS No.: 41963-21-7
M. Wt: 230.12
InChI Key: CXFZNWLAZQWBFI-UHFFFAOYSA-N
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Description

4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE is an organic compound with the molecular formula C8H8BrNS and a molecular weight of 230.13 g/mol . It is a derivative of benzene, featuring a bromine atom, a methyl group, and a carbothioamide group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-methylbenzenecarbothioamide using bromine or a bromine source in the presence of a catalyst . The reaction conditions often include a solvent such as acetic acid or dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE can be compared with similar compounds such as 3-BROMO-4-METHYLBENZENE-1-CARBOTHIOAMIDE and 4-METHYLBENZENE-1-CARBOTHIOAMIDE . These compounds share structural similarities but differ in the position of substituents on the benzene ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-3-methylbenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFZNWLAZQWBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-3-methylbenzamide (D37, 1.0 g, 0.0047 mole) was dissolved in THF (50 ml), treated with Lawessons reagent (0.95 g, 0.0024 mole) and stirred under argon for 4 h. The solvent was removed in vacuo and the residue purified by flash chromatography on silica gel eluting with 10% EtOH/CHCl3 to afford the title compound as a yellow solid (0.87 g, 80%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Yield
80%

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